![molecular formula C16H17N5O4S B11096647 4-methyl-N-[5-(3-nitrophenyl)-1,3,5-triazinan-2-ylidene]benzenesulfonamide](/img/structure/B11096647.png)
4-methyl-N-[5-(3-nitrophenyl)-1,3,5-triazinan-2-ylidene]benzenesulfonamide
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Overview
Description
4-METHYL-N-[5-(3-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-(3-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Triazinane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Sulfonamide Formation: The final step involves the coupling of the triazinane derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[5-(3-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Use of strong nucleophiles like amines or thiols.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of various sulfonamide derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-METHYL-N-[5-(3-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-METHYL-N-[5-(3-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.
Pathways Involved: By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs for treating infections.
Uniqueness
4-METHYL-N-[5-(3-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to its triazinane ring structure, which is not commonly found in other sulfonamides. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17N5O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-methyl-N-[3-(3-nitrophenyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O4S/c1-12-5-7-15(8-6-12)26(24,25)19-16-17-10-20(11-18-16)13-3-2-4-14(9-13)21(22)23/h2-9H,10-11H2,1H3,(H2,17,18,19) |
InChI Key |
FBHONMBJNQPBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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